molecular formula C12H12O2 B14123681 2-(2-Methoxyphenyl)cyclopent-2-en-1-one

2-(2-Methoxyphenyl)cyclopent-2-en-1-one

Cat. No.: B14123681
M. Wt: 188.22 g/mol
InChI Key: QERVQZSFOVLOCU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C12H12O2. It is a derivative of cyclopentenone, featuring a methoxyphenyl group attached to the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)cyclopent-2-en-1-one typically involves a conjugated addition/elimination sequence. One common method is the reaction of anisyllithium with 2-bromo-3-ethoxycyclopent-2-en-1-one, followed by a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. This method yields the desired compound in high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above. Industrial production would likely focus on optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopentenones and cyclohexene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Methoxyphenyl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)cyclopent-2-en-1-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is crucial for its role in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog without the methoxyphenyl group.

    2-Methyl-2-cyclopenten-1-one: Features a methyl group instead of a methoxyphenyl group.

    3-Methyl-2-pent-2-enyl-cyclopent-2-enone:

Uniqueness

2-(2-Methoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and useful in the synthesis of more complex molecules .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-(2-methoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H12O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5-6,8H,4,7H2,1H3

InChI Key

QERVQZSFOVLOCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CCCC2=O

Origin of Product

United States

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